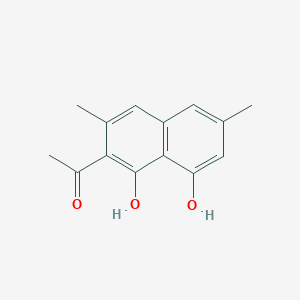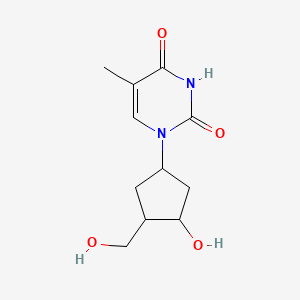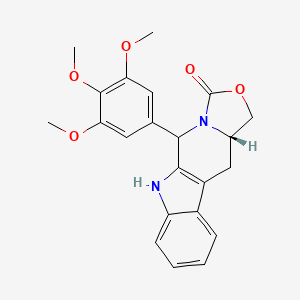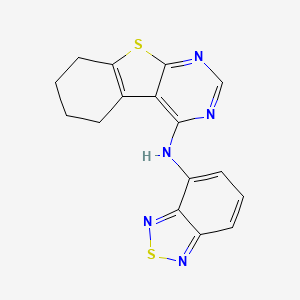
G 1697
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique structure combining benzothiadiazole and benzothiolo pyrimidine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group, followed by cyclization to form the benzothiolo pyrimidine ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a phosphorylating agent and subsequent treatment with a base to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiadiazole derivatives.
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets through its unique structural features. The benzothiadiazole moiety acts as an electron acceptor, while the benzothiolo pyrimidine ring can participate in electron-donating interactions. This dual functionality allows the compound to engage in charge transfer processes, making it suitable for applications in optoelectronics and photodynamic therapy .
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the benzothiolo pyrimidine ring but shares similar electron-accepting properties.
4-Amino-2,1,3-benzothiadiazole: A precursor in the synthesis of the target compound, featuring an amino group that can be further modified.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A related compound with different coordination properties and applications.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine stands out due to its combined benzothiadiazole and benzothiolo pyrimidine structure, which imparts unique photophysical and electronic properties. This makes it particularly valuable in applications requiring efficient charge transfer and light absorption .
特性
CAS番号 |
188550-08-5 |
|---|---|
分子式 |
C16H13N5S2 |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H13N5S2/c1-2-7-12-9(4-1)13-15(17-8-18-16(13)22-12)19-10-5-3-6-11-14(10)21-23-20-11/h3,5-6,8H,1-2,4,7H2,(H,17,18,19) |
InChIキー |
VDDSJNZVWWFJET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54 |
正規SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54 |
Key on ui other cas no. |
188550-08-5 |
同義語 |
4-((benzo-1,2,3-thiadiazolyl)-4-amino)-5,6,7,8-tetrahydrobenzothieno(2,3-d)pyrimidine G 1697 G-1697 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


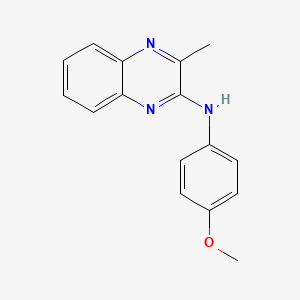
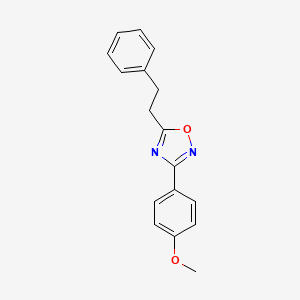
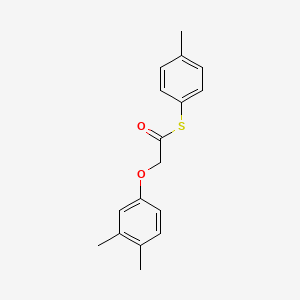
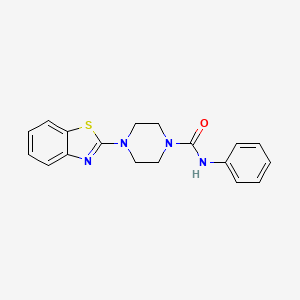
![4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-](/img/structure/B1222814.png)
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
